beta-Apo-13-carotenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTNVRPIHJRBCI-LUXGDSJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Plant Signaling Molecule: An In-depth Technical Guide to the Origin of beta-Apo-13-carotenone

Abstract

Apocarotenoids, the enzymatic or oxidative cleavage products of carotenoids, are emerging as a pivotal class of signaling molecules and bioactive compounds in plants. Among these, the C13-apocarotenoid, beta-Apo-13-carotenone, has garnered significant interest for its potential roles in plant development, stress responses, and as a valuable flavor and aroma compound. This technical guide provides a comprehensive exploration of the origin of beta-Apo-13-carotenone in plants, intended for researchers, scientists, and drug development professionals. We will delve into the biosynthetic pathways, the enzymatic machinery responsible for its formation, its physiological functions, and the analytical methodologies crucial for its study.

Introduction: The World of Apocarotenoids

Carotenoids, the C40 isoprenoid pigments, are fundamental to plant life, serving as accessory pigments in photosynthesis and as antioxidants protecting against photo-oxidative damage.[1][2] Beyond these well-established roles, the oxidative cleavage of carotenoids gives rise to a diverse array of smaller molecules known as apocarotenoids.[3][4] These molecules are not mere degradation products but are increasingly recognized as potent signaling molecules, phytohormones, and important contributors to the flavor and aroma of fruits and flowers.[5]

Apocarotenoids encompass a wide range of compounds with varied biological activities, including the phytohormones abscisic acid (ABA) and strigolactones (SLs).[2][6] This guide focuses on a specific C13-apocarotenoid, beta-Apo-13-carotenone, a ketone derivative formed from the cleavage of β-carotene. Understanding its origin is paramount to harnessing its potential in agriculture and pharmacology.

The Biosynthetic Pathway of beta-Apo-13-carotenone

The formation of beta-Apo-13-carotenone in plants is a multi-faceted process involving both enzymatic and non-enzymatic mechanisms. The primary precursor for its synthesis is β-carotene, a ubiquitous carotenoid in photosynthetic tissues.

The Precursor: β-Carotene Biosynthesis

The journey to beta-Apo-13-carotenone begins with the biosynthesis of its parent molecule, β-carotene. This process occurs within the plastids of plant cells. The pathway is initiated from the central isoprenoid pathway, leading to the formation of the first C40 carotenoid, phytoene. A series of desaturation and isomerization reactions convert phytoene to lycopene, which is then cyclized by lycopene β-cyclase (LCYB) to produce β-carotene. The entire carotenoid biosynthetic pathway is a tightly regulated process, ensuring a sufficient supply of these vital pigments.

The Cleavage Reaction: Enzymatic and Non-Enzymatic Routes

The pivotal step in the formation of beta-Apo-13-carotenone is the oxidative cleavage of the β-carotene backbone. This can be achieved through two primary routes:

2.2.1. Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The enzymatic cleavage of carotenoids is predominantly catalyzed by a family of non-heme iron-containing enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[3][7] These enzymes exhibit remarkable specificity in terms of their substrate and the position of the double bond they cleave. Several CCD subfamilies are implicated in the production of C13-apocarotenoids, including beta-Apo-13-carotenone.[8]

-

CCD1 Subfamily: Members of the CCD1 subfamily are known to cleave various carotenoids at the 9,10 and 9',10' positions.[1] This cleavage of β-carotene can yield β-ionone, a closely related C13-apocarotenoid.

-

CCD4 Subfamily: CCD4 enzymes have been linked to carotenoid degradation in various tissues, contributing to the color of flowers and fruits.[3][9] Their activity can lead to the formation of C13-apocarotenoids.

-

CCD7 and CCD8 Action: The sequential action of CCD7 and CCD8 is a key step in the biosynthesis of strigolactones.[2][10] CCD7 first cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal and β-ionone.[5][11] Subsequently, CCD8 acts on 9-cis-β-apo-10'-carotenal, which can lead to the formation of 13-apo-β-carotenone and a C9 dialdehyde.[11]

The subcellular localization of carotenoid biosynthesis is the plastid, and many CCD enzymes are also targeted to this organelle, suggesting a close spatial relationship between substrate production and cleavage.[6][12][13]

2.2.2. Non-Enzymatic Oxidation

In addition to enzymatic catalysis, β-carotene can undergo non-enzymatic oxidative cleavage.[14][15] This process is often initiated by reactive oxygen species (ROS) generated during metabolic processes or under conditions of environmental stress, such as high light or drought.[2] While less specific than enzymatic cleavage, non-enzymatic oxidation can contribute to the pool of apocarotenoids, including beta-Apo-13-carotenone, within the plant.

A Visual Representation of the Biosynthetic Pathway

The following diagram illustrates the enzymatic pathway leading to the formation of beta-Apo-13-carotenone from β-carotene.

Caption: Enzymatic biosynthesis of beta-Apo-13-carotenone from β-carotene.

Physiological Functions of beta-Apo-13-carotenone in Plants

While research into the specific roles of beta-Apo-13-carotenone in plants is ongoing, emerging evidence suggests its involvement in several key physiological processes.

-

Signaling and Gene Regulation: Apocarotenoids are known to act as signaling molecules that can modulate gene expression.[4] Although direct evidence in plants is still being gathered, studies in animal systems have shown that beta-Apo-13-carotenone can act as an antagonist of the retinoid X receptor (RXR), a nuclear receptor involved in various signaling pathways.[16][17][18][19] This suggests a potential for similar regulatory roles in plants.

-

Plant Development: As a downstream product of the strigolactone pathway, beta-Apo-13-carotenone may play a role in plant architecture, including shoot branching and root development.[20]

-

Stress Responses: The production of apocarotenoids, including beta-Apo-13-carotenone, can be induced by various abiotic stresses.[7] These molecules may act as signals to initiate protective responses within the plant.

-

Allelopathy and Interspecific Communication: Volatile apocarotenoids can be released by plants and act as signals to neighboring plants or even to other organisms in the ecosystem.[10]

Methodologies for the Study of beta-Apo-13-carotenone

The study of beta-Apo-13-carotenone requires robust and sensitive analytical techniques due to its often low abundance in plant tissues.

Extraction and Purification

A typical workflow for the extraction of apocarotenoids from plant material involves the following steps:

-

Tissue Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Solvent Extraction: The powdered tissue is extracted with a mixture of organic solvents, such as acetone, methanol, or a hexane/acetone mixture, often under dim light to prevent degradation.

-

Partitioning: The extract is partitioned against a non-polar solvent like hexane or diethyl ether to separate the lipophilic apocarotenoids from more polar compounds.

-

Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to remove interfering substances.

Detection and Quantification

Several analytical techniques are employed for the detection and quantification of beta-Apo-13-carotenone:

| Analytical Technique | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a stationary and mobile phase. | Robust, reproducible, and widely available. | May require derivatization for enhanced sensitivity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and structural information. | Requires derivatization for non-volatile compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. | High sensitivity, high specificity, and provides structural information. | Higher instrumentation cost. |

Conclusion and Future Perspectives

The origin of beta-Apo-13-carotenone in plants is a fascinating interplay of enzymatic precision and environmental influence. Derived from the oxidative cleavage of β-carotene by Carotenoid Cleavage Dioxygenases and non-enzymatic processes, this C13-apocarotenoid is emerging as a significant player in plant biology. Its potential roles in signaling, development, and stress responses open up exciting avenues for future research.

For researchers, scientists, and drug development professionals, a deeper understanding of the biosynthesis and function of beta-Apo-13-carotenone holds immense promise. This knowledge can be leveraged for the metabolic engineering of crops to enhance their nutritional value or stress tolerance, as well as for the discovery of novel bioactive compounds with pharmaceutical applications. The continued development of sensitive analytical techniques will be crucial in unraveling the full spectrum of its biological activities and unlocking its potential.

References

- Auldridge, M. L., McCarty, D. R., & Klee, H. J. (2006). A new class of plant hormones, the strigolactones, are ancient and conserved molecules. Plant Physiology, 141(3), 827–828.

- Walter, M. H., & Strack, D. (2011). Carotenoid cleavage dioxygenases: a novel family of enzymes. Planta, 233(5), 849–862.

- Auldridge, M. L., Block, A., Vogel, J. T., & Klee, H. J. (2006). Characterization of three members of the Arabidopsis carotenoid cleavage dioxygenase family. The Plant Journal, 45(6), 982–993.

- Ohmiya, A., Kishimoto, S., Aida, R., Yoshioka, S., & Sumitomo, K. (2006). Carotenoid cleavage dioxygenase (CmCCD4a) contributes to white color formation in chrysanthemum petals. Plant Physiology, 142(3), 1193–1201.

- Avendaño-Vázquez, S. O., Cordoba, E., & León, P. (2014). The role of carotenoid cleavage dioxygenases in the regulation of carotenoid metabolism in plants. Frontiers in Plant Science, 5, 296.

- Siems, W., & Salerno, C. (2016). Non-enzymatic cleavage of carotenoids. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1861(8), 988-997.

- Rodriguez-Concepcion, M. (2010).

- Eroglu, A., Hruszkewycz, D. P., Curley, R. W., Jr, & Harrison, E. H. (2012). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of retinoic acid receptor. Archives of Biochemistry and Biophysics, 527(2), 100–106.

- Havaux, M. (2014). Carotenoid oxidation products as stress signals in plants. The Plant Journal, 79(4), 597–606.

- Sun, L., Eroglu, A., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118–33124.

- Eroglu, A., & Harrison, E. H. (2013). Carotenoid metabolism in mammals, including man: formation, occurrence, and function of apocarotenoids. Journal of Lipid Research, 54(7), 1719–1730.

- Nisar, N., Li, L., Lu, S., Khin, N. C., & Pogson, B. J. (2015). Carotenoid metabolism in plants. Molecular Plant, 8(1), 68–82.

- von Lintig, J. (2010). Colors with functions: elucidating the biochemical and molecular basis of carotenoid metabolism. Sub-cellular biochemistry, 51, 133–152.

- Harrison, E. H. (2012). Mechanisms of digestion and absorption of dietary vitamin A. Annual Review of Nutrition, 32, 47–67.

- Barua, A. B., & Olson, J. A. (1986). Retinoyl β-glucuronide: an endogenous metabolite of vitamin A in human blood. The American Journal of Clinical Nutrition, 43(4), 481–485.

- Dela Seña, C., Riedl, K. M., Narayanasamy, S., Curley, R. W., Jr, Schwartz, S. J., & Harrison, E. H. (2014). The human carotenoid cleavage enzyme BCO2 catalyzes the eccentric cleavage of β-carotene and the cleavage of lycopene. Journal of Biological Chemistry, 289(18), 12861–12869.

- Jia, K. P., Li, Y. C., & Lu, S. (2017). Recent advances in the metabolic engineering of carotenoids in plants. Journal of Agricultural and Food Chemistry, 65(29), 5799–5807.

- Al-Babili, S., & Bouwmeester, H. J. (2015). Strigolactones, a novel carotenoid-derived plant hormone. Annual Review of Plant Biology, 66, 161–186.

- Harrison, E. H., & Curley, R. W., Jr (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Molecules, 27(7), 2149.

- Ma, G., Zhang, L., & Matsui, K. (2019). C13-apocarotenoids are aroma compounds in the flowers of Osmanthus fragrans and the leaves of Camellia sinensis. Molecules, 24(10), 1980.

- Harrison, E. H. (2005). Mechanisms of digestion and absorption of dietary vitamin A. Annual Review of Nutrition, 25, 87–103.

- Shumskaya, M., & Wurtzel, E. T. (2013). The carotenoid biosynthetic pathway: thinking in all dimensions. Plant Science, 208, 58–69.

- Schwartz, S. H., Tan, B. C., Gage, D. A., Zeevaart, J. A., & McCarty, D. R. (1997). Specific oxidative cleavage of carotenoids by VP14 of maize. Science, 276(5320), 1872–1874.

- Floss, D. S., & Walter, M. H. (2009). The carotenoid cleavage dioxygenase (CCD) family of enzymes. Planta, 229(4), 753–767.

- Cunningham, F. X., Jr, & Gantt, E. (2001). One ring or two? Determination of ring number in carotenoids by lycopene ɛ-cyclase. Proceedings of the National Academy of Sciences, 98(5), 2905–2910.

- Jia, M., Al-Babili, S., & Li, S. (2019). Plant apocarotenoids: from retrograde signaling to interspecific communication. Journal of Experimental Botany, 70(18), 4699–4711.

Sources

- 1. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apocarotenoids Involved in Plant Development and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evolutionary Origin of the Carotenoid Cleavage Oxygenase Family in Plants and Expression of Pepper Genes in Response to Abiotic Stresses [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carotenoids and Apocarotenoids in Planta: Their Role in Plant Development, Contribution to the Flavour and Aroma of Fruits and Flowers, and Their Nutraceutical Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Subcellular Localization of Carotenoid Biosynthesis in Synechocystis sp. PCC 6803 | PLOS One [journals.plos.org]

- 13. diva-portal.org [diva-portal.org]

- 14. Buy beta-Apo-13-carotenone | 17974-57-1 [smolecule.com]

- 15. Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to Beta-Apo-13-carotenone: From Discovery to Biological Significance

Abstract: Beta-Apo-13-carotenone, a C18 apocarotenoid derived from the eccentric cleavage of β-carotene, has emerged as a significant molecule in the landscape of cellular signaling and metabolism. Initially identified as a product of β-carotene oxidation, it is now recognized as a potent antagonist of retinoid X receptors (RXRs) and retinoic acid receptors (RARs), key regulators of gene transcription involved in a myriad of physiological processes. This guide provides a comprehensive technical overview of beta-apo-13-carotenone, intended for researchers, scientists, and professionals in drug development. It details the historical context of its discovery, modern synthetic approaches, and in-depth methodologies for its physicochemical characterization, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Furthermore, this guide presents validated analytical protocols for the quantification of beta-apo-13-carotenone in biological matrices using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The biological significance of beta-apo-13-carotenone is explored, with a focus on its role in carotenoid metabolism and its mechanism of action as a nuclear receptor antagonist. Finally, future research perspectives are discussed, highlighting the potential of this molecule as a tool for modulating retinoid signaling pathways and as a lead compound in drug discovery.

Introduction: The World of Carotenoids and Apocarotenoids

Overview of Carotenoid Diversity and Function

Carotenoids are a diverse class of naturally occurring isoprenoid pigments synthesized by plants, algae, and some bacteria and fungi.[1] They are responsible for many of the yellow, orange, and red colors seen in nature. Structurally, they are characterized by a long polyene chain, which is responsible for their light-absorbing properties. Carotenoids play crucial roles in photosynthesis, where they act as accessory light-harvesting pigments and protect against photo-oxidative damage. In animals, which cannot synthesize carotenoids de novo, these compounds and their metabolites are essential for various physiological functions, including vision, immune response, and antioxidant defense.

The Formation and Significance of Apocarotenoids

Apocarotenoids are a class of compounds derived from the oxidative cleavage of carotenoids.[2] This cleavage can be enzymatic, mediated by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs), or non-enzymatic, through processes like photo-oxidation.[2] The resulting apocarotenoids have diverse biological functions, acting as signaling molecules, hormones, and aroma compounds.[2] Well-known examples include the plant hormone abscisic acid, which is involved in stress responses, and strigolactones, which regulate plant development.[2]

Introducing Beta-Apo-13-carotenone: A Key Metabolic Intermediate

Beta-Apo-13-carotenone is a C18 ketone that arises from the eccentric cleavage of the β-carotene backbone at the 13,14 double bond.[3] Initially identified as a product of enzymatic activity in intestinal homogenates, it is now understood to be a naturally occurring metabolite in both plants and animals.[3][4] Its significance extends beyond being a mere breakdown product; beta-apo-13-carotenone has been shown to possess potent biological activity, particularly as a modulator of nuclear receptor signaling.[5]

Discovery and Synthesis of Beta-Apo-13-carotenone

Historical Context and Initial Identification

The concept of eccentric cleavage of β-carotene, leading to the formation of apocarotenoids other than retinal, was a subject of investigation for many years. The first definitive identification of beta-apo-13-carotenone as an enzymatic product was reported in 1991 by Wang and colleagues.[3][6] They demonstrated its formation from the incubation of β-carotene with intestinal mucosa homogenates from various species, including humans, monkeys, ferrets, and rats.[3] This discovery provided direct evidence for an enzymatic mechanism of eccentric carotenoid cleavage in mammals.

Modern Synthesis Strategies

While beta-apo-13-carotenone is a natural product, chemical synthesis is essential for obtaining the pure compound in quantities required for research. A common strategy for the synthesis of apocarotenoids involves the use of the Wittig reaction to build the polyene chain. The synthesis of beta-apo-13-carotenone can be achieved starting from β-ionone, a readily available C13 ketone.

The following protocol is an illustrative example based on general principles of apocarotenoid synthesis. The synthesis of β-apo-13-carotenone has been described in the literature, and researchers should refer to specific publications for detailed experimental conditions.[7]

-

Preparation of the C15 Phosphonium Salt:

-

β-ionone is first converted to a C15 aldehyde via a chain extension reaction, for example, a Horner-Wadsworth-Emmons reaction with a suitable phosphonate reagent.

-

The resulting C15 aldehyde is then reduced to the corresponding alcohol.

-

The alcohol is subsequently converted to a phosphonium salt by reaction with triphenylphosphine and an acid.

-

-

Preparation of the C3 Acetal:

-

A suitable C3 aldehyde is protected as an acetal to prevent side reactions.

-

-

Wittig Reaction:

-

The C15 phosphonium salt is deprotonated with a strong base to form the ylide.

-

The ylide is then reacted with the C3 acetal in a Wittig reaction to form the C18 polyene chain with a protected terminal aldehyde.

-

-

Deprotection and Oxidation:

-

The acetal protecting group is removed under acidic conditions to yield the C18 aldehyde.

-

The aldehyde is then oxidized to the corresponding ketone, beta-apo-13-carotenone.

-

-

Purification:

-

The final product is purified by column chromatography and recrystallization to yield pure beta-apo-13-carotenone.

-

Physicochemical Properties and Spectroscopic Characterization

Structural Elucidation: NMR and Mass Spectrometry Insights

The definitive identification and characterization of beta-apo-13-carotenone rely on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of beta-apo-13-carotenone would show a molecular ion peak corresponding to its molecular weight (258.40 g/mol ).[5] Fragmentation would likely involve cleavage of the polyene chain and loss of small neutral molecules.[9]

Spectroscopic Profile: UV-Visible Absorption Characteristics

Beta-Apo-13-carotenone, like other carotenoids, exhibits characteristic absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum due to its conjugated polyene system. The wavelength of maximum absorption (λmax) is a key identifying feature. The UV-Vis spectrum is also useful for quantification.

Tabulated Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H26O | [5] |

| Molecular Weight | 258.40 g/mol | [5] |

| Appearance | Light yellow to yellow oil | [5] |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and hexanes. | [5] |

Analytical Methodologies for Quantification and Characterization

Accurate and sensitive analytical methods are essential for studying the occurrence and biological activity of beta-apo-13-carotenone. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC with a photodiode array (PDA) detector is a robust method for the quantification of beta-apo-13-carotenone in various matrices.[10][11] Reversed-phase chromatography on a C18 or C30 column is typically employed.

This protocol provides a general framework for the analysis of beta-apo-13-carotenone. Optimization may be required depending on the sample matrix and instrumentation.

-

Sample Preparation:

-

For biological samples (e.g., plasma, tissue homogenates), a liquid-liquid extraction is performed. A common procedure involves the addition of an organic solvent (e.g., a mixture of hexane and acetone) to the sample, followed by vortexing and centrifugation to separate the organic layer containing the apocarotenoids.[7] The organic layer is then evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A gradient of methanol and methyl-tert-butyl ether (MTBE) is often used.[13] A typical gradient might start with a high percentage of methanol and gradually increase the percentage of MTBE to elute the more nonpolar compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 20 µL.

-

-

Detection:

-

Detector: Photodiode Array (PDA) detector.

-

Wavelength: Monitoring at the λmax of beta-apo-13-carotenone (around 350-400 nm, specific λmax should be determined with a pure standard).

-

-

Quantification:

-

A calibration curve is generated using a series of known concentrations of a pure beta-apo-13-carotenone standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile apocarotenoids. Due to the relatively low volatility of beta-apo-13-carotenone, derivatization may be necessary to improve its chromatographic properties.

-

Sample extraction is similar to that for HPLC analysis.

-

For GC-MS analysis, the hydroxyl groups of any potential metabolites can be derivatized to their trimethylsilyl (TMS) ethers to increase their volatility.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the compounds. An example program could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-500.

-

-

Identification:

-

Identification is based on the retention time and the mass spectrum of the compound, which is compared to a library of known spectra (e.g., NIST) or to the spectrum of a pure standard.

-

Workflow Diagram for Analytical Characterization

Caption: Workflow for the analytical characterization of beta-Apo-13-carotenone.

Biological Significance and Putative Functions

Role in Carotenoid Metabolism and Degradation Pathways

Beta-Apo-13-carotenone is a product of the eccentric cleavage of β-carotene, a pathway that is now recognized as an important route for carotenoid metabolism in both plants and animals.[7][14] This cleavage is catalyzed by carotenoid cleavage dioxygenases, with BCO2 being a key enzyme in this process in mammals.[7] The formation of beta-apo-13-carotenone and other apocarotenoids represents a mechanism for regulating the levels of intact carotenoids and for producing biologically active metabolites.

Potential Signaling Roles and Bioactivity

The most well-characterized biological activity of beta-apo-13-carotenone is its role as an antagonist of retinoid X receptors (RXRs) and retinoic acid receptors (RARs).[5] RXRs and RARs are nuclear receptors that form heterodimers and bind to specific DNA sequences called response elements to regulate the transcription of target genes. These genes are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Beta-apo-13-carotenone has been shown to bind to the ligand-binding domain of RXRα with an affinity similar to that of its natural agonist, 9-cis-retinoic acid.[5] However, instead of activating the receptor, it acts as an antagonist, inhibiting the transcriptional activity of RXRα.[5] It also antagonizes the activation of all three RAR isoforms (α, β, and γ) by all-trans-retinoic acid.[7] This antagonistic activity makes beta-apo-13-carotenone a valuable tool for studying retinoid signaling pathways and a potential therapeutic agent for diseases where these pathways are dysregulated.

Interaction with Cellular Pathways

The antagonism of RXR and RAR by beta-apo-13-carotenone has significant implications for cellular signaling. By inhibiting the activity of these receptors, it can modulate the expression of numerous genes. For example, it has been shown to inhibit the retinoic acid-induced expression of genes involved in cell differentiation and proliferation.

Caption: Antagonistic action of beta-Apo-13-carotenone on RXR-RAR signaling.

Future Directions and Research Perspectives

The discovery of beta-apo-13-carotenone's potent biological activity has opened up new avenues of research. Future studies will likely focus on several key areas:

-

Elucidating the full spectrum of its biological targets: While its effects on RXRs and RARs are well-documented, it is possible that beta-apo-13-carotenone interacts with other cellular proteins and signaling pathways.

-

Investigating its physiological and pathophysiological roles: Further research is needed to understand the in vivo functions of endogenous beta-apo-13-carotenone and its potential role in health and disease.

-

Exploring its therapeutic potential: As a potent and specific antagonist of retinoid receptors, beta-apo-13-carotenone and its analogs represent promising candidates for the development of new drugs for a variety of conditions, including cancer and metabolic disorders.

-

Understanding its dietary relevance: Given that it is a metabolite of β-carotene, a common dietary component, it is important to understand how diet influences the levels of beta-apo-13-carotenone in the body and the potential health implications.

References

-

Wang, C. X., Shmarakov, I. O., & Harrison, E. H. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 60(6), 1121–1135. [Link]

-

PubChem. (n.d.). Beta-Carotene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cataldo, V. F., López, J., & Agosin, E. (2016). Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives. Applied Microbiology and Biotechnology, 100(13), 5725–5737. [Link]

-

Wang, X. D., Tang, G. W., Fox, J. G., Krinsky, N. I., & Russell, R. M. (1991). Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochemistry, 30(41), 9829–9834. [Link]

-

Narayanasamy, S., D'Ambrosio, D. N., Shmarakov, I. O., Gc, J. B., Harrison, E. H., & Curley, R. W. (2016). Synthesis of apo-13- and apo-15-lycopenoids, cleavage products of lycopene that are retinoic acid antagonists. Journal of Lipid Research, 57(7), 1336–1347. [Link]

-

von Lintig, J. (2020). Carotenoid Metabolism at the Intestinal Barrier. Nutrients, 12(12), 3661. [Link]

-

Cataldo, V. F., López, J., & Agosin, E. (2016). Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives. Applied Microbiology and Biotechnology, 100(13), 5725–5737. [Link]

-

Wang, C. X., Shmarakov, I. O., & Harrison, E. H. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 60(6), 1121–1135. [Link]

-

D'Ambrosio, S. M., Cignarella, A., Cazzonelli, C. I., & Pogson, B. J. (2021). Analysis of the Carotenoid Composition and Stability in Various Overripe Fruits by Comprehensive Two-Dimensional Liquid Chromatography. LCGC International, 34(1), 26-34. [Link]

-

Olmedilla-Alonso, B., Granado-Lorencio, F., Blanco-Navarro, I., & Pérez-Sacristán, B. (2017). Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults. Foods, 6(12), 111. [Link]

-

Wang, X. D., Tang, G. W., Fox, J. G., Krinsky, N. I., & Russell, R. M. (1991). Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Semantic Scholar. [Link]

-

Moss, G. P. (1976). Carbon-13 NMR spectra of carotenoids. Pure and Applied Chemistry, 47(2-3), 97-102. [Link]

-

López, J., Cifuentes, A., & Agosin, E. (2015). Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae. BMC Biotechnology, 15, 98. [Link]

- Pfitzner, A., & Werner, B. (2008). Process for the preparation of β-ionones and vitamin A, vitamin A derivatives, carotenes and carotenoids.

-

Rivera, S. M., & Canela-Garayoa, R. (2012). Analytical tools for the analysis of carotenoids in diverse matrices. Journal of Chromatography A, 1224, 1-10. [Link]

-

Bhong, R., & Pathak, A. (2024). GC-MS profiling of carotenoid pigment produced by Gordonia terrae. Indian Journal of Natural Products and Resources, 14(4), 514-521. [Link]

-

Azevedo-Meleiro, C. H., & Rodriguez-Amaya, D. B. (2007). Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids. Journal of the Brazilian Chemical Society, 18(4), 834-843. [Link]

-

Ntshangase, S., Mosa, R. A., & Mmutlane, E. M. (2020). Comprehensive GCMS and LC-MS/MS Metabolite Profiling of Chlorella vulgaris. Preprints.org. [Link]

-

Bueno, J. M., Sáez-Plaza, P., & Ramos-Bueno, R. P. (2021). HPLC-DAD-APCI-MS as a Tool for Carotenoid Assessment of Wild and Cultivated Cherry Tomatoes. Horticulturae, 7(9), 272. [Link]

-

Clemson University. (n.d.). Targeted and non-targeted analysis of carotenoids (xanthophylls and carotenes) and apocarotenoids in biological samples using LC-MS/MS or GC-MS/MS. Clemson Blogs. [Link]

-

PubChem. (n.d.). (13Z)-beta-Carotene. National Center for Biotechnology Information. Retrieved from [Link]

-

Bandara, S. B., & von Lintig, J. (2021). The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. eScholarship, University of California. [Link]

-

LaFountain, A. M., Prum, R. O., & Frank, H. A. (2013). Nuclear magnetic resonance analysis of carotenoids from the burgundy plumage of the Pompadour Cotinga (Xipholena punicea). Prum Lab. [Link]

-

Chisté, R. C., & Mercadante, A. Z. (2017). New Method for Carotenoid Extraction and Analysis by HPLC-DAD-MS/MS in Freeze-Dried Citrus and Mango Pulps. Journal of the Brazilian Chemical Society, 28(7), 1211-1220. [Link]

-

Yuliana, N. D., Nurdjanah, S., Setyani, S., & Rahardjo, S. (2018). Application of HPLC-DAD method for routine determination of β-carotene in high-carotene MOCAF. ResearchGate. [Link]

-

Cahill, J. F., Kertesz, V., & Van Berkel, G. J. (2018). Investigations of the Mechanisms by which β-Carotene is Analyzed as a Radical Cation in Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI). Journal of The American Society for Mass Spectrometry, 29(10), 2095–2103. [Link]

-

Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Molecular Nutrition & Food Research, 66(7), e2100812. [Link]

-

NIST. (n.d.). β Carotene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. Beta-Carotene | C40H56 | CID 5280489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. | Semantic Scholar [semanticscholar.org]

- 7. Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Carotenoid Metabolism at the Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of β-Apo-13-carotenone in Foods: From Biosynthesis to Bioactivity

Abstract

This technical guide provides a comprehensive overview of β-apo-13-carotenone, a naturally occurring apocarotenoid found in various food sources. Apocarotenoids, derived from the enzymatic or non-enzymatic cleavage of carotenoids, are gaining increasing attention for their diverse biological activities. This document delves into the biosynthesis of β-apo-13-carotenone in plants, its distribution in common foodstuffs, and the analytical methodologies for its extraction and quantification. Furthermore, we explore its significant bioactivity as a retinoid receptor antagonist and discuss the potential physiological implications for researchers, scientists, and drug development professionals.

Introduction: The Expanding World of Apocarotenoids

Carotenoids are a vast family of over 750 pigments synthesized by plants, algae, and some microorganisms, responsible for many of the yellow, orange, and red hues in nature.[1] Beyond their vibrant colors, certain carotenoids, such as β-carotene, serve as essential precursors to vitamin A in humans.[2][3] Apocarotenoids are a class of compounds derived from the oxidative cleavage of carotenoids.[4] This cleavage can be a result of enzymatic action by carotenoid cleavage dioxygenases (CCDs) or non-enzymatic processes like thermal degradation during food processing.[2]

Among the diverse array of apocarotenoids, β-apo-13-carotenone has emerged as a molecule of significant interest due to its presence in the human diet and its potent biological activity. This guide will provide an in-depth exploration of the natural occurrence of β-apo-13-carotenone, offering a valuable resource for the scientific community.

Biosynthesis in Planta: A Multi-Step Enzymatic Cascade

The formation of β-apo-13-carotenone in plants is a sophisticated process mediated by a series of carotenoid cleavage dioxygenases (CCDs). It is not a direct cleavage product of β-carotene but rather the result of a sequential enzymatic pathway.

The biosynthesis is initiated from all-trans-β-carotene. The key enzymes involved are CCD7 and CCD8.

-

Step 1: Cleavage by CCD7: The process begins with the cleavage of β-carotene at the 9',10' position by carotenoid cleavage dioxygenase 7 (CCD7) . This enzymatic reaction yields β-apo-10'-carotenal and β-ionone.

-

Step 2: Conversion by CCD8: Subsequently, carotenoid cleavage dioxygenase 8 (CCD8) acts on the β-apo-10'-carotenal intermediate, cleaving it at the 13,14 position to produce β-apo-13-carotenone .[5][6]

This two-step enzymatic cascade highlights the precise molecular machinery within plants that generates a diverse array of apocarotenoids, each with potentially unique biological functions.

Figure 1: Simplified biosynthetic pathway of β-Apo-13-carotenone from β-carotene.

Natural Occurrence and Concentration in Foods

β-Apo-13-carotenone is a natural constituent of various fruits and vegetables that are rich in its precursor, β-carotene. However, its concentration is generally low, typically representing a small fraction of the parent carotenoid content. The levels of β-apo-13-carotenone can also be influenced by factors such as the specific cultivar, ripeness, and storage conditions of the food.

| Food Source | β-Apo-13-carotenone Concentration | Reference |

| Orange-fleshed Melons (Cantaloupe) | 20–40 pmol/g wet weight | [2] |

| Orange-fleshed Melons (Honeydew) | 20–40 pmol/g wet weight | [2][7] |

| High-β-carotene Tomato Juice | ~0.1–0.5% of β-carotene content | [2] |

| Pumpkin | Present (approx. 2.5% of β-carotene) | [7] |

| Sweet Potato | Present (approx. 0.4% of β-carotene) | [7] |

| Yellow Squash | Present (approx. 3% of β-carotene) | [7] |

| Note: The concentrations in pumpkin, sweet potato, and yellow squash are based on unpublished observations cited in the reference and should be interpreted with caution. |

Analytical Methodology: A Guide to Extraction and Quantification

The accurate determination of β-apo-13-carotenone in complex food matrices requires robust analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for its sensitive and specific quantification.

Experimental Protocol: Extraction and HPLC-MS/MS Analysis

This protocol provides a generalized workflow for the analysis of β-apo-13-carotenone in fruits and vegetables. Optimization may be required for different food matrices.

4.1.1. Sample Preparation and Extraction

-

Homogenization: Weigh a representative portion of the food sample (e.g., 5-10 g) and homogenize it, preferably after freeze-drying to remove water.

-

Solvent Extraction: Add a suitable organic solvent system, such as acetone/methanol or hexane/acetone/ethanol, to the homogenized sample. The inclusion of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent degradation.

-

Saponification (Optional): For matrices with high lipid content, saponification with methanolic potassium hydroxide can be performed to remove interfering triglycerides. This step should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Liquid-Liquid Partitioning: After extraction, partition the carotenoids into a non-polar solvent like diethyl ether or petroleum ether. Wash the organic phase with water to remove polar impurities.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis, such as a mixture of methanol and methyl tert-butyl ether (MTBE).

4.1.2. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C30 reversed-phase column is highly recommended for the separation of carotenoids and their isomers.

-

Mobile Phase: A gradient elution using a mixture of methanol, MTBE, and water is commonly employed.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a controlled temperature (e.g., 25-30 °C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: Based on a standard curve generated from a certified β-apo-13-carotenone standard.

-

Figure 2: A generalized analytical workflow for the quantification of β-Apo-13-carotenone in food matrices.

Biological Activity and Health Implications

A growing body of evidence indicates that β-apo-13-carotenone is not an inert metabolite but possesses significant biological activity. Its primary mode of action is as an antagonist of nuclear receptors, specifically the Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs).[2][8][9]

5.1. Antagonism of Retinoid Receptors

Retinoid receptors are critical regulators of gene expression, involved in a myriad of physiological processes including cell growth, differentiation, and apoptosis. All-trans-retinoic acid (ATRA), the active form of vitamin A, and 9-cis-retinoic acid are the natural ligands for these receptors.

β-Apo-13-carotenone has been shown to bind to both RXR and RAR with high affinity, comparable to their natural ligands.[2] However, instead of activating these receptors, it acts as an antagonist, blocking the signaling pathways they control.[2][8][9] This antagonistic activity has been demonstrated in vitro, where β-apo-13-carotenone inhibits the transactivation of RAR and RXR isoforms induced by their respective agonists.[8]

5.2. Potential Health Effects

The implications of dietary intake of a potent retinoid receptor antagonist are a subject of ongoing research. While the concentrations of β-apo-13-carotenone in foods are relatively low, its consistent presence in a diet rich in fruits and vegetables warrants consideration.

-

Modulation of Vitamin A Signaling: By antagonizing RAR and RXR, β-apo-13-carotenone could potentially modulate the intricate signaling network of vitamin A. This could have implications for processes regulated by retinoids, although the in vivo significance of this at typical dietary intake levels is yet to be fully elucidated.

-

Interaction with Drug Development: For professionals in drug development, the presence of a natural antagonist to RXR and RAR in the diet is a crucial consideration, especially when developing therapeutics that target these nuclear receptors.

It is important to note that while high doses of β-carotene supplements have been associated with adverse effects in certain populations, the health effects of dietary β-apo-13-carotenone are not well understood and require further investigation through in vivo studies in animal models and humans.

Conclusion and Future Directions

β-Apo-13-carotenone is a naturally occurring apocarotenoid with a defined biosynthetic pathway in plants and a measurable presence in a variety of common foods. Its potent antagonism of retinoid receptors underscores the potential for dietary components to influence fundamental cellular signaling pathways.

Future research should focus on:

-

Expanding the quantitative database of β-apo-13-carotenone in a wider range of foods to better estimate dietary intake.

-

Conducting in vivo studies to understand the bioavailability, metabolism, and physiological effects of dietary β-apo-13-carotenone at realistic intake levels.

-

Investigating the potential interplay between β-apo-13-carotenone and other dietary components in modulating nuclear receptor signaling.

A deeper understanding of the natural occurrence and biological activity of β-apo-13-carotenone will provide valuable insights for researchers in nutrition, toxicology, and drug development, contributing to a more comprehensive understanding of the complex interactions between diet and human health.

References

- Alder, A., et al. (2012). The path of strigolactones: from biosynthesis to perception. International journal of molecular sciences, 13(9), 11877-11903.

- Britton, G. (1995). Structure and properties of carotenoids in relation to function. The FASEB journal, 9(15), 1551-1558.

- Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Nutrients, 14(7), 1411.

- Rodriguez-Concepcion, M., et al. (2018). A global perspective on carotenoids: Metabolism, biotechnology, and benefits for nutrition and health. Progress in lipid research, 70, 62-93.

- Tan, B. C., et al. (2003). Molecular characterization of the Arabidopsis 9-cis epoxycarotenoid dioxygenase gene family. The Plant Journal, 35(1), 44-56.

- Eroglu, A., et al. (2012). Naturally occurring eccentric cleavage products of provitamin A β-carotene function as antagonists of retinoic acid receptors. Journal of Biological Chemistry, 287(19), 15886-15895.

- Eroglu, A., Hruszkewycz, D. P., & Harrison, E. H. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of biochemistry and biophysics, 502(1), 38-43.

- Schwartz, S. H., et al. (2001). The max3 mutant of Arabidopsis is impaired in the synthesis of a carotenoid-derived branch-inhibiting hormone. Plant physiology, 127(3), 1012-1019.

- Auldridge, M. E., et al. (2006). Carotenoid cleavage oxygenases: structure, activity, and evolution. Current opinion in plant biology, 9(3), 315-321.

- Booker, M. B., et al. (2004). MAX3/CCD7 is a carotenoid cleavage dioxygenase required for the synthesis of a novel plant signaling molecule. Current Biology, 14(14), 1232-1238.

- Durojaye, O. A., et al. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of lipid research, 60(2), 344-356.

- Kopec, R. E., et al. (2011). Carotene and novel apocarotenoid concentrations in orange-fleshed Cucumis melo melons: determinations of β-carotene bioaccessibility and bioavailability. Journal of agricultural and food chemistry, 59(11), 6104-6112.

- Linus Pauling Institute. (2023). Carotenoids.

- National Institutes of Health. (2021). Vitamin A. Office of Dietary Supplements.

- Paparella, A., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(9), 2491.

- Rodriguez-Amaya, D. B. (2001). A guide to carotenoid analysis in foods. ILSI press.

- Simkin, A. J., et al. (2004). The tomato carotenoid cleavage dioxygenase 1 genes contribute to the formation of the flavor volatiles β-ionone, pseudoionone, and geranylacetone. The Plant Journal, 40(6), 882-892.

- USDA. (2018). USDA National Nutrient Database for Standard Reference, Release 28.

- Walter, M. H., & Strack, D. (2011). Carotenoids and their cleavage products: biosynthesis and functions.

- WebMD. (2023). Beta Carotene.

- Mayo Clinic. (2023). Beta-Carotene.

- American Cancer Society. (2023). Beta-carotene.

- Harvard T.H. Chan School of Public Health. The Nutrition Source: Vitamin A.

- Bohn, T. (2017). Carotenoids and their metabolites as modulators of the immune system. Molecular nutrition & food research, 61(7), 1600784.

- Bohn, T., et al. (2019). Carotenoids and their metabolites as modulators of the immune system. Molecular nutrition & food research, 63(19), 1900113.

- Chisté, R. C., & Mercadante, A. Z. (2017). New method for carotenoid extraction and analysis by HPLC-DAD-MS/MS in freeze-dried citrus and mango pulps. Journal of the Brazilian Chemical Society, 28, 1409-1420.

- De Pee, S., & Dary, O. (2002). Biochemical indicators of vitamin A deficiency: serum retinol and serum retinol binding protein. The Journal of nutrition, 132(9 Suppl), 2895S-2901S.

- Granado-Lorencio, F., et al. (2007). A comprehensive review of the analysis of carotenoids in foods and biological samples. Critical reviews in food science and nutrition, 47(1), 35-56.

- Gropper, S. S., & Smith, J. L. (2017). Advanced nutrition and human metabolism. Cengage learning.

- Meléndez-Martínez, A. J., et al. (2007). A review of the main carotenoid food sources, stability and analysis. Food Chemistry, 101(3), 1053-1067.

- Oliver, J., & Palou, A. (2000). Chromatographic determination of carotenoids in foods.

- Parker, R. S. (1996). Absorption, metabolism, and transport of carotenoids. The FASEB journal, 10(11), 1253-1259.

- Rock, C. L. (1997). Carotenoids: biology and treatment. Pharmacology & therapeutics, 75(3), 185-197.

- Stahl, W., & Sies, H. (2003). Antioxidant activity of carotenoids. Molecular aspects of medicine, 24(6), 345-351.

- von Lintig, J. (2010). The enzymology of vitamin A formation. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(9), 982-990.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. Carotenoid Metabolism at the Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Carotenoid Extraction from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]

- 8. Frontiers | Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale [frontiersin.org]

- 9. longdom.org [longdom.org]

The Biosynthesis of β-Apo-13-carotenone: An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of β-Apo-13-carotenone, a C18-apocarotenoid derived from the oxidative cleavage of β-carotene. This document is intended for researchers, scientists, and drug development professionals interested in the enzymatic pathways governing apocarotenoid formation, their analytical determination, and their biological significance. We will delve into the core enzymatic players, the Carotenoid Cleavage Dioxygenases (CCDs), and provide detailed, field-proven methodologies for the study of this fascinating molecule. The guide will further explore the emerging role of β-Apo-13-carotenone as a modulator of nuclear receptor signaling, highlighting its potential in therapeutic development.

Introduction: The Significance of β-Apo-13-carotenone

β-Apo-13-carotenone is a naturally occurring apocarotenoid, a class of compounds formed from the enzymatic or oxidative cleavage of carotenoids. While carotenoids are widely recognized for their antioxidant properties and as precursors to vitamin A, their cleavage products, such as β-Apo-13-carotenone, are emerging as potent signaling molecules with distinct biological activities.[1][2] Notably, β-Apo-13-carotenone has been identified as an antagonist of the Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptors (RARs), suggesting its involvement in the regulation of gene expression and various physiological processes.[1][3][4][5] Understanding its biosynthesis is therefore critical for elucidating its physiological roles and exploring its therapeutic potential.

The Enzymatic Pathway: From β-Carotene to β-Apo-13-carotenone

The formation of β-Apo-13-carotenone from β-carotene is not a single-step conversion but rather a result of sequential enzymatic reactions catalyzed by Carotenoid Cleavage Dioxygenases (CCDs). These non-heme iron-dependent enzymes are responsible for the oxidative cleavage of specific double bonds within the carotenoid backbone.[2][6][7][8] The biosynthesis of β-Apo-13-carotenone is primarily attributed to a process known as "excentric cleavage," which occurs at positions other than the central 15,15' double bond of β-carotene.[1][9][10][11]

While the precise in vivo pathway can vary between organisms, a generally accepted model involves a two-step cleavage process.

Step 1: Initial Cleavage of β-Carotene

The initial step involves the cleavage of the C40 β-carotene molecule by a CCD to produce a C27-apocarotenal intermediate. While several CCDs exhibit activity towards β-carotene, Carotenoid Cleavage Dioxygenase 7 (CCD7) is a key enzyme implicated in this initial cleavage event in plants.[6]

Step 2: Secondary Cleavage to Yield β-Apo-13-carotenone

The resulting C27-apocarotenal is then further cleaved by another CCD to yield the C18 ketone, β-Apo-13-carotenone. In fungi, the enzyme AcaA has been shown to cleave a C25-apocarotenal to generate β-Apo-13-carotenone.[2] In plants, Carotenoid Cleavage Dioxygenase 1 (CCD1) is a likely candidate for this second cleavage step, acting on the C27 intermediate.[6][7]

The following diagram illustrates the proposed sequential cleavage pathway for the biosynthesis of β-Apo-13-carotenone.

Experimental Protocols for the Study of β-Apo-13-carotenone Biosynthesis

Extraction and Quantification of β-Apo-13-carotenone and its Precursors

Accurate quantification of β-Apo-13-carotenone and its carotenoid precursors is fundamental to studying its biosynthesis. The following protocol outlines a robust method for extraction from biological matrices and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol 1: Extraction and HPLC-MS/MS Analysis

-

Sample Preparation:

-

Homogenize 100-500 mg of tissue or cell pellet in a suitable solvent system. A common choice is a mixture of methanol, and butylated hydroxytoluene (BHT) as an antioxidant.

-

For plant tissues, include a freeze-drying step to improve extraction efficiency.

-

-

Extraction:

-

Perform a two-step extraction with methanol/BHT followed by a second extraction of the pellet.

-

Combine the supernatants for further processing.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

To remove interfering lipids and other nonpolar compounds, pass the extract through a C18 SPE column.

-

Wash the column with a polar solvent (e.g., 10% aqueous methanol) to remove polar impurities.

-

Elute the carotenoids and apocarotenoids with a less polar solvent (e.g., methanol or acetonitrile).

-

-

HPLC-MS/MS Analysis:

-

Column: A C30 or C18 reversed-phase column is recommended for optimal separation of carotenoids and apocarotenoids.[12]

-

Mobile Phase: A gradient elution using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed.[12]

-

MS Detection: Utilize a tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode for high sensitivity and specificity. The specific precursor and product ion transitions for β-Apo-13-carotenone and its precursors should be optimized.

-

Quantitative Data Summary

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| β-Carotene | 537.4 | 445.4 | ~0.1-0.5 ng/mL | ~0.5-2.0 ng/mL |

| β-Apo-13-carotenone | 273.2 | 175.1 | ~0.05-0.2 ng/mL | ~0.2-1.0 ng/mL |

Note: The exact m/z values and detection limits may vary depending on the instrument and ionization source used.

In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

To investigate the enzymatic conversion of β-carotene to β-Apo-13-carotenone, an in vitro assay using purified recombinant CCD enzymes is essential.

Protocol 2: In Vitro CCD Activity Assay

-

Expression and Purification of Recombinant CCDs:

-

Clone the cDNA of the target CCD (e.g., CCD1, CCD7) into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Express the recombinant protein in a suitable host, such as E. coli BL21(DE3) cells.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Purified recombinant CCD enzyme (1-10 µg)

-

Substrate (β-carotene or a C27-apocarotenal intermediate) solubilized with a detergent (e.g., Triton X-100)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Cofactors: FeSO4 and ascorbic acid (to maintain iron in its reduced state)

-

-

Incubate the reaction mixture at an optimal temperature (typically 25-37°C) for a defined period (e.g., 30-60 minutes).

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding a solvent like ethyl acetate or hexane.

-

Extract the apocarotenoid products by vortexing and centrifugation.

-

Analyze the organic phase by HPLC-DAD or HPLC-MS/MS as described in Protocol 1 to identify and quantify the formation of β-Apo-13-carotenone.

-

The following diagram outlines the general workflow for studying β-Apo-13-carotenone biosynthesis.

Biological Function: A Modulator of Nuclear Receptor Signaling

Recent research has unveiled a significant biological role for β-Apo-13-carotenone as a modulator of nuclear receptor signaling pathways. Specifically, it has been shown to be a potent antagonist of both RXRα and RARs.[1][3][4][5]

-

RXRα Antagonism: β-Apo-13-carotenone can bind to the ligand-binding domain of RXRα, thereby inhibiting its transcriptional activity.[1][3][5] This is significant as RXRs are central regulators of numerous metabolic and developmental pathways.

-

RAR Antagonism: In addition to its effects on RXRα, β-Apo-13-carotenone also acts as an antagonist for all three RAR isotypes (α, β, and γ).[3] This suggests a broader role in modulating retinoic acid signaling, which is crucial for cell differentiation, proliferation, and apoptosis.

The antagonistic activity of β-Apo-13-carotenone on these key nuclear receptors positions it as a molecule of interest for drug development, particularly in the context of diseases where these signaling pathways are dysregulated, such as in certain cancers and metabolic disorders.

The following diagram illustrates the antagonistic action of β-Apo-13-carotenone on RXRα signaling.

Conclusion and Future Directions

The biosynthesis of β-Apo-13-carotenone through the enzymatic cleavage of β-carotene represents a fascinating area of research with implications for both basic science and therapeutic development. The methodologies outlined in this guide provide a robust framework for investigating this pathway and its biological consequences. Future research should focus on further elucidating the specific CCDs involved in different organisms and tissues, understanding the regulation of this biosynthetic pathway, and exploring the full spectrum of biological activities of β-Apo-13-carotenone and other apocarotenoids. The continued investigation of these molecules holds great promise for uncovering novel regulatory mechanisms and developing new therapeutic strategies.

References

- Floss, D. S., & Walter, M. H. (2009). Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited. Plant Signaling & Behavior, 4(3), 225-227.

- Harrison, E. H. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American Journal of Clinical Nutrition, 96(5), 1181S-1185S.

- Tang, G., Wang, X. D., Russell, R. M., & Krinsky, N. I. (1991). Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochemistry, 30(41), 9829–9834.

- Eroglu, A., Hruszkewycz, J., Curley Jr, R. W., & Harrison, E. H. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 504(1), 11-16.

- Floss, D. S., & Walter, M. H. (2009). Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited. Plant Signaling & Behavior, 4(3), 225-227.

- Young, S. L., & Black, E. P. (2022). The Sensory Significance of Apocarotenoids in Wine: Importance of Carotenoid Cleavage Dioxygenase 1 (CCD1) in the Production of β-Ionone. Molecules, 27(19), 6433.

- Rodriguez-Concepcion, M., Avalos, J., Bonet, M. L., Boronat, A., Gomez-Gomez, L., Hornero-Mendez, D., ... & Zhu, C. (2018). Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions. International Journal of Molecular Sciences, 19(11), 3483.

- Tang, G., Wang, X. D., Russell, R. M., & Krinsky, N. I. (1991). Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. Biochemistry, 30(41), 9829–9834.

- Amengual, J., & von Lintig, J. (2015). The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1851(12), 1549-1557.

- Sun, T., Yuan, H., Cao, H., Song, C., & Wang, Y. (2022). Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale. Frontiers in Plant Science, 13, 938891.

- Harrison, E. H., & Curley, R. W. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Nutrients, 14(7), 1383.

- Harrison, E. H. (2012). Pathways of central and eccentric cleavage of β-carotene in vertebrates. The American Journal of Clinical Nutrition, 96(5), 1181S-1185S.

- Sun, J., Hruszkewycz, J., Curley, R. W., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118-33124.

- von Lintig, J. (2020). Carotenoid Metabolism at the Intestinal Barrier. Nutrients, 12(5), 1475.

- Mi, J., Jia, M., Wang, J., & Al-Babili, S. (2019). Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Analysis of Carotenoid-Derived Hormones and Apocarotenoids in Plants. Current Protocols in Plant Biology, 4(3), e20095.

- Gomez-Gomez, L., et al. (2024). In vitro dioxygenase activity characterization using headspace stir bar sorptive extraction (HSSE). Analytical Methods, 16, 5733-5740.

- Sun, J., Hruszkewycz, J., Curley, R. W., & Harrison, E. H. (2014). β-apo-13-Carotenone Regulates Retinoid X Receptor Transcriptional Activity Through Tetramerization of the Receptor. Journal of Biological Chemistry, 289(48), 33118-33124.

- van Vliet, T., van Schaik, F., van den Berg, H., & Schaafsma, G. (1996). In vitro measurement of beta-carotene cleavage activity: methodological considerations and the effect of other carotenoids on beta-carotene cleavage. International Journal for Vitamin and Nutrition Research, 66(1), 77-85.

- Daruwalla, A., et al. (2023). Preparation of carotenoid cleavage dioxygenases for X-ray crystallography. Methods in Enzymology, 683, 1-23.

- Kupska, M., Chmurzynska, A., & Mikołajczyk-Bator, K. (2022). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. Molecules, 27(19), 6433.

- Ford, J. L., et al. (2011). An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans. Journal of Lipid Research, 52(5), 1073-1081.

- de Carvalho, E. B., et al. (2017). New Method for Carotenoid Extraction and Analysis by HPLC-DAD-MS/MS in Freeze-Dried Citrus and Mango Pulps. Journal of the Brazilian Chemical Society, 28(7), 1234-1246.

- Dulf, F. V., et al. (2013). HPLC-MS method for β-carotene and lycopene quantification in nutrients enriched bakery products. Revista de Chimie, 64(11), 1244-1249.

Sources

- 1. The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale [frontiersin.org]

- 9. Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

Chemical structure and properties of beta-Apo-13-carotenone

An In-depth Technical Guide to β-Apo-13-carotenone: Structure, Properties, and a Novel Mechanism of Nuclear Receptor Antagonism

Executive Summary

β-Apo-13-carotenone is a C18 apocarotenoid, a naturally occurring metabolic product derived from the eccentric oxidative cleavage of β-carotene and other retinoids.[1][2][3] While structurally related to vitamin A, this molecule does not exhibit pro-vitamin A activity. Instead, it has emerged as a potent antagonist of critical nuclear receptor signaling pathways.[2][4] This guide provides a comprehensive technical overview of β-Apo-13-carotenone, detailing its chemical structure, physicochemical properties, and its sophisticated mechanism of action. Of particular significance is its role as a high-affinity antagonist of both Retinoid X Receptors (RXR) and Retinoic Acid Receptors (RAR).[2][5][6] We will elucidate its unique mode of RXRα antagonism, which, unlike classical antagonists, proceeds through the induction of a transcriptionally silent receptor tetramer, presenting a novel paradigm for receptor modulation.[7][8] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compelling bioactive compound.

Introduction: The Significance of an Eccentric Cleavage Product

Carotenoids are C40 polyisoprenoids renowned for their antioxidant properties and, in some cases, as precursors to vitamin A.[5] Vitamin A synthesis occurs via the central cleavage of a pro-vitamin A carotenoid, like β-carotene, at the 15,15' double bond to yield two molecules of retinal.[9] However, enzymatic or non-enzymatic oxidative cleavage can also occur at other positions along the polyene chain, a process termed "eccentric cleavage".[2][9] This process generates a diverse family of metabolites known as apocarotenoids.

β-Apo-13-carotenone is a principal C18 product of this eccentric cleavage pathway, formed from the scission of the 13,14 double bond of β-carotene.[1][5] It has been identified as an enzymatic product in the intestinal mucosa of various mammals and is also found naturally in foods such as orange-fleshed melons.[2][10][11] Interestingly, it is also detected in human plasma even in individuals on low-carotenoid diets, suggesting it can be formed endogenously from the breakdown of C20 retinoids like retinol and retinoic acid.[3] This endogenous presence points to a potential physiological role, which contemporary research has linked to the modulation of nuclear receptor signaling.

Chemical Structure and Physicochemical Profile

A precise understanding of the molecular structure and properties of β-Apo-13-carotenone is fundamental for its application in research and development.

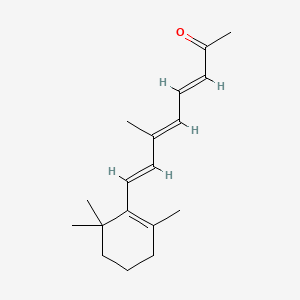

Chemical Identity:

-

IUPAC Name: (3E,5E,7E)-6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,5,7-octatrien-2-one[1]

The molecule's architecture features a single β-ionone ring connected to a conjugated polyene chain terminated by a ketone functional group, which is responsible for its classification as a carotenone.[1]

Data Presentation: Physicochemical Properties

For laboratory applications, the solubility and stability of β-Apo-13-carotenone are critical parameters. Its hydrophobic nature dictates the choice of solvents and storage conditions.

| Property | Value / Description | Source(s) |

| Appearance | Crystalline solid | [13] |

| Solubility in Water | Insoluble (<0.1 mg/mL) | [1] |

| Solubility in DMSO | ~33.33 mg/mL (128.99 mM); Sonication may be required. | [1] |

| Solubility in THF | Considered a good solvent, especially with stabilizers like BHT. | [1] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [1] |

| Long-term Stability | Stable for >12 months under proper storage conditions. | [1] |

Expert Insight: The poor aqueous solubility is a key experimental challenge. For cell-based assays, it is standard practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous culture medium.[13] It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Spectroscopic Signature for Identification

Definitive identification relies on spectroscopic analysis:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) typically yields a protonated molecular ion [M+H]⁺ at m/z 259.[1]

-

Infrared (IR) Spectroscopy: Key vibrational stretches confirm its functional groups: a conjugated ketone (C=O) at ~1660-1680 cm⁻¹, conjugated C=C bonds at ~1600-1650 cm⁻¹, and C-H bonds at ~2800-3000 cm⁻¹.[1]

Biological Activity: A Dual Antagonist of Nuclear Receptors

The primary biological function of β-Apo-13-carotenone identified to date is its potent antagonism of the RXR and RAR families of nuclear receptors. These receptors are ligand-activated transcription factors that regulate gene expression critical for development, differentiation, and metabolism.[7]

Retinoid X Receptor (RXR) Antagonism: A Novel Mechanism

RXRα forms homodimers or heterodimers with other nuclear receptors (including RARs) to regulate gene transcription.[7] β-Apo-13-carotenone is a powerful antagonist of RXRα activation by its natural agonist, 9-cis-retinoic acid (9cRA), with effects observed at concentrations as low as 1 nM.[4][5]

The causality of its antagonistic effect is unique. While typical antagonists work by physically blocking the recruitment of coactivator proteins to the receptor's ligand-binding domain (LBD), β-Apo-13-carotenone operates via a different mechanism.[7][8] It binds to the RXRα LBD with high affinity (7–8 nM), comparable to the agonist 9cRA itself, but it does not prevent coactivator binding.[4][7] Instead, its binding induces a conformational change that promotes the formation of a higher-order RXRα tetramer.[7][8] This tetrameric state is transcriptionally silent, effectively sequestering the receptor and preventing it from activating gene expression.[7][8]

Figure 1: Mechanism of RXRα Antagonism by β-Apo-13-carotenone.

Retinoic Acid Receptor (RAR) Antagonism

In addition to its effects on RXR, β-Apo-13-carotenone is also a high-affinity antagonist of all three RAR isotypes (RARα, RARβ, and RARγ).[2][6] It competes directly with the endogenous RAR agonist, all-trans retinoic acid (ATRA), for binding to the receptor's ligand-binding pocket.[2][3] Its binding affinity for RARs is remarkably similar to that of ATRA itself (3-5 nM), making it a highly potent competitor.[3] This action has been shown to inhibit the ATRA-induced expression of key target genes, such as RARβ and CYP26A1.[2][3]

Figure 2: Competitive Antagonism of Retinoic Acid Receptors (RAR).

Experimental Validation and Methodologies

The trustworthiness of these mechanistic claims is grounded in specific, reproducible experimental protocols. These methods form a self-validating system to confirm the activity of β-Apo-13-carotenone.

Protocol: Luciferase Reporter Gene Assay for RXRα Antagonism

This is the foundational assay for quantifying nuclear receptor activation or antagonism. The causality is direct: the binding of a ligand to the receptor drives the expression of a reporter gene (luciferase), whose protein product generates a measurable light signal. An antagonist will reduce the signal produced by an agonist.

Methodology:

-

Cell Culture: Plate COS-1 or COS-7 cells in multi-well plates. These cells are easily transfected and are a standard model for these assays.[4][7]

-